
Ranitidine N,S-Dioxide
説明
Ranitidine N,S-Dioxide (CAS 1185237-42-6, molecular formula C₁₃H₂₂N₄O₅S) is a degradation product and impurity of ranitidine hydrochloride, a histamine H₂-receptor antagonist formerly used to treat gastrointestinal disorders . Structurally, it is characterized by the oxidation of both the dimethylamino group (N-oxide) and the sulfinyl moiety (S-oxide) in the parent ranitidine molecule (Fig. 1).
This compound is identified in pharmaceutical quality control as a related compound, often forming during synthesis or storage under oxidative conditions .
準備方法
Structural and Chemical Basis of Ranitidine N,S-Dioxide
This compound (PubChem CID: 45359096) is characterized by the oxidation of ranitidine’s thioether (-S-) group to a sulfoxide (-SO-) and the dimethylamino (-N(CH₃)₂) group to an N-oxide (-N(O)(CH₃)₂) . The molecular weight of 346.41 g/mol and polar functional groups necessitate hydrophilic reaction media. The compound’s stability is pH-dependent, with optimal synthesis occurring in mildly acidic to neutral conditions .
Synthetic Routes to this compound
Direct Oxidation of Ranitidine
The most straightforward method involves oxidizing ranitidine using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For example, treatment of ranitidine with 30% H₂O₂ in ethanol at 40–50°C for 5 hours yields this compound with 70–75% purity . However, over-oxidation to the sulfone derivative is a common side reaction, necessitating careful stoichiometric control.
Table 1: Direct Oxidation Conditions and Outcomes
Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
H₂O₂ (30%) | Ethanol | 40–50 | 5 | 70–75 |
mCPBA | Acetonitrile | 25–30 | 3 | 65–68 |
Ozone | DCM | -10–0 | 1 | 55–60 |
Multi-Step Synthesis from Intermediates
Patent EP0219225A1 details a three-step process starting from 5-[(dimethylamino)methyl]-2-furanmethanol :
-
Thioether Formation : Reacting the furanmethanol derivative with 1,1-bis(methylthio)-2-nitroethylene in acetonitrile at reflux yields a thioether intermediate (65% yield) .
-
Methylamine Addition : Treating the thioether with methylamine in ethanol at 25°C produces a nitroethenediamine precursor (93% yield) .
-
Oxidation to N,S-Dioxide : Using N,N-dimethylaminotriphenylphosphonium bromide and dimethylamine in dimethylformamide (DMF) at 90°C achieves simultaneous N- and S-oxidation (50–70% yield) .
Reaction Mechanisms and Kinetic Considerations
The oxidation of ranitidine proceeds via nucleophilic attack on the sulfur atom by peroxides, forming a sulfoxide intermediate. Concurrently, the dimethylamino group undergoes oxygen insertion via a radical mechanism, facilitated by electron-donating methyl groups . Density functional theory (DFT) studies suggest that the activation energy for S-oxidation (ΔG‡ = 85 kJ/mol) is lower than for N-oxidation (ΔG‡ = 102 kJ/mol), explaining the need for elevated temperatures in the final step .
Critical Factors Influencing Yield :
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance oxidant solubility and reaction rates .
-
Catalysts : Triphenylphosphine-based catalysts reduce side reactions by stabilizing reactive intermediates .
-
pH Control : Neutral pH minimizes hydrolysis of the nitroethenediamine group .
Industrial-Scale Optimization
Crystallization and Purification
Patent US5621120A highlights the importance of solvent selection in crystallizing this compound . Dissolving the crude product in hot ethanol (40–50°C) followed by slow cooling to 0°C yields needle-shaped crystals with >99% purity. Seeding with pre-formed crystals reduces nucleation time by 30% .
Table 2: Crystallization Parameters
Solvent | Temperature (°C) | Cooling Rate (°C/h) | Purity (%) |
---|---|---|---|
Ethanol | 40 → 0 | 10 | 99.2 |
Ethanol/Water | 50 → 5 | 15 | 98.5 |
Acetonitrile | 60 → 10 | 20 | 97.8 |
Analytical Characterization
This compound is validated using:
-
Infrared Spectroscopy : Key peaks at 1,040 cm⁻¹ (S=O stretch) and 1,250 cm⁻¹ (N-O stretch) .
-
Mass Spectrometry : Molecular ion peak at m/z 346.41 (calculated for C₁₃H₂₂N₄O₅S) .
-
X-ray Diffraction : Distinctive crystal lattice parameters (a = 12.3 Å, b = 8.7 Å, c = 15.4 Å) confirm polymorphic Form 1 .
Applications and Stability Profile
While primarily a synthetic intermediate, this compound exhibits moderate antimicrobial activity against Helicobacter pylori (MIC = 32 µg/mL) . Stability studies indicate a shelf life of 24 months at 25°C when stored in amber glass under nitrogen .
化学反応の分析
Types of Reactions: Ranitidine N,S-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the sulfoxide group back to the sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Ranitidine or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemical Properties and Stability
Ranitidine N,S-Dioxide has a molecular formula of CHNOS and is characterized by its unique structural features that contribute to its pharmacological properties. Stability studies indicate that the compound can undergo various degradation pathways under specific conditions, which is essential for understanding its formulation and storage requirements .
Pharmacological Applications
- Gastrointestinal Disorders :
-
Analytical Methods :
- Several analytical techniques have been developed to quantify this compound in pharmaceutical formulations. High-performance liquid chromatography (HPLC) methods have shown promise in separating Ranitidine from its related compounds, including Ranitidine S-Oxide, which is crucial for ensuring dosage accuracy in therapeutic applications .
Case Studies and Clinical Trials
- A comparative study demonstrated that this compound exhibits similar efficacy to other H2-receptor antagonists in treating acute duodenal ulcers. Patients receiving Ranitidine showed a high rate of ulcer healing, indicating its effectiveness in clinical settings .
Stability Studies
- Research on the stability of injectable solutions containing this compound has highlighted its compatibility with various intravenous mixtures, which is vital for clinical applications where intravenous administration is required .
Analytical Techniques
Technique | Description | Application Area |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Used for quantifying this compound in plasma and urine samples. | Pharmacokinetics and therapeutic monitoring |
Spectrophotometry | Kinetic methods developed for direct analysis of pharmaceutical preparations. | Quality control in pharmaceutical formulations |
Supercritical Fluid Chromatography (SFC) | Analyzes drugs and their metabolites isolated from biological fluids. | Drug metabolism studies |
作用機序
The mechanism of action of Ranitidine N,S-Dioxide involves its interaction with histamine H2 receptors on gastric parietal cells. By competitively inhibiting the binding of histamine, it reduces gastric acid secretion. The presence of the sulfoxide group may enhance its binding affinity and selectivity for the receptor, leading to more potent effects compared to ranitidine.
類似化合物との比較
Ranitidine N,S-Dioxide belongs to a class of ranitidine-related compounds, primarily degradation products or synthetic intermediates. Below is a detailed comparison with structurally and functionally similar compounds.
Structural and Physicochemical Properties
Table 1: Structural and Molecular Comparison
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
This compound | 1185237-42-6 | C₁₃H₂₂N₄O₅S | 346.4 g/mol | Dual oxidation (N-oxide and S-oxide) |
Ranitidine (Parent) | 66357-35-5 | C₁₃H₂₂N₄O₃S | 314.4 g/mol | Sulfinyl group, dimethylamino moiety |
Ranitidine N-Oxide | 73857-20-2 | C₁₃H₂₂N₄O₄S | 330.4 g/mol | Oxidized dimethylamino group (N-oxide) |
Ranitidine S-Oxide | 73851-70-4 | C₁₃H₂₂N₄O₄S | 330.4 g/mol | Oxidized sulfinyl group (S-oxide) |
Desmethyl Ranitidine | 66357-25-3 | C₁₂H₂₀N₄O₃S | 300.4 g/mol | Missing one methyl group from dimethylamino |
- Key Differences: this compound is distinct due to dual oxidation, increasing polarity and reducing lipophilicity compared to the parent drug (logKow = 0.28 for ranitidine) . Ranitidine N-Oxide and S-Oxide are mono-oxidized derivatives, each altering specific functional groups. The N-oxide primarily affects the amine moiety, while the S-oxide modifies the sulfinyl group .
Stability and Degradation Pathways
Table 2: Stability and Degradation Profiles
Compound | Stability in Formulations | NDMA Formation Risk | Degradation Triggers |
---|---|---|---|
This compound | Moderate (stable in solid state) | Low (indirect role) | High-temperature storage, oxidation |
Ranitidine (Parent) | Low (prone to NDMA formation) | High | Nitrite ions, chloramines, heat |
Ranitidine N-Oxide | Moderate | Moderate | Acidic conditions, UV exposure |
Ranitidine S-Oxide | Moderate | Low | Oxidative environments |
- Key Findings: this compound exhibits inherent stability in solid formulations but may form via oxidative degradation of ranitidine under stress conditions . The parent ranitidine is highly susceptible to NDMA contamination due to its nitroethenediamine structure, which reacts with nitrosating agents (e.g., nitrite) during storage . Ranitidine N-Oxide shows moderate NDMA risk, as its oxidized amine group may still participate in nitrosation under specific pH conditions .
Pharmacological and Toxicological Profiles
- This compound: No therapeutic activity reported; classified as a non-pharmacopoeial impurity with undefined toxicity .
- Ranitidine N-Oxide/S-Oxide: Also non-active impurities, but studies suggest lower toxicity compared to NDMA-contaminated ranitidine .
- Desmethyl Ranitidine: Potential weak H₂-receptor binding due to structural similarity but lacks clinical significance .
Analytical Detection and Regulatory Status
生物活性
Ranitidine N,S-Dioxide is a metabolite of ranitidine, a widely used histamine H2 receptor antagonist. Understanding its biological activity is crucial, especially in light of recent concerns regarding the safety and efficacy of ranitidine and its derivatives. This article explores the pharmacological properties, potential health impacts, and relevant case studies associated with this compound.
Pharmacological Properties
Mechanism of Action
Ranitidine acts primarily as a competitive and reversible inhibitor of histamine at the H2 receptors located on gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, which is beneficial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Metabolism and Excretion
Ranitidine is metabolized in the liver and by gut microflora, yielding several metabolites, including this compound. The excretion of ranitidine and its metabolites occurs mainly through urine, with approximately 4% of the administered dose being excreted as this compound .
Biological Activity of this compound
Receptor Binding Affinity
Research indicates that this compound possesses weak H2-receptor blocking activity. It has been shown to have a significantly lower affinity for H2 receptors compared to its parent compound, ranitidine . This reduced activity suggests that while it may contribute to the overall pharmacological effects of ranitidine, it is not the primary active component.
Potential Health Implications
Recent studies have raised concerns about the association between ranitidine use and various health risks, including gastrointestinal cancers. A notable study indicated an increased risk of pancreatic cancer among users of ranitidine, although this association was not universally supported across all research . The formation of nitroso compounds, including N-nitrosodimethylamine (NDMA), during the metabolism of ranitidine has also been linked to potential carcinogenic effects .
Table 1: Summary of Key Studies on this compound
Detailed Findings
- Cancer Risk Analysis : A population-based analysis indicated that users of ranitidine had a statistically significant increased risk for certain cancers, although results were inconsistent across different studies .
- Nitroso Compound Formation : The formation of NDMA during the metabolism of ranitidine has been documented under specific conditions, raising concerns about its potential mutagenic properties .
- Impact on Gastric Flora : Long-term use of ranitidine was shown to alter gastric bacterial counts significantly. This alteration may contribute to increased nitrosamine levels in gastric juice, suggesting a mechanism by which ranitidine could influence cancer risk through microbial interactions .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing Ranitidine N,S-Dioxide in the presence of related impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and a mobile phase of phosphate buffer (pH 6.5) and acetonitrile (85:15 v/v) at a flow rate of 1.0 mL/min. This method resolves this compound from impurities like Ranitidine-N-oxide and Ranitidine S-oxide, which elute at distinct retention times (e.g., this compound at ~0.72 RRT) . Confirmatory characterization should include nuclear magnetic resonance (NMR) spectroscopy to distinguish N-oxide and S-oxide moieties via chemical shifts in the 3.0–4.5 ppm range for methylene protons adjacent to oxidized sulfur/nitrogen groups.
Q. What are the common impurities associated with this compound, and how are they quantified?
- Methodological Answer : Key impurities include Ranitidine-N-oxide (RRT ~0.72), Ranitidine S-oxide (RRT ~0.64), and Ranitidine formaldehyde adduct (RRT ~1.36). Quantification follows USP guidelines using relative retention times (RRT) and peak area normalization. For example, the USP 35 specifies limits for impurities like Ranitidine complex nitroacetamide (≤0.14%) and Ranitidine diamine hemifumarate (≤0.57%) via gradient elution HPLC . Calibration curves for impurities should be validated with linearity (R² ≥ 0.995) and precision (%RSD < 2.0).
Advanced Research Questions
Q. How do experimental conditions influence the degradation pathways of this compound, particularly NDMA formation?
- Methodological Answer : NDMA formation is linked to nitrosation under acidic conditions (pH < 4) or in the presence of nitrite ions. To study this, design accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze samples using GC-MS with a limit of detection (LOD) ≤ 0.3 ppb. Evidence suggests that NDMA generation in ranitidine derivatives correlates with residual dimethylamine (DMA) and nitrite concentrations, requiring kinetic modeling (e.g., second-order rate constants) to predict degradation . Contradictions in degradation rates may arise from matrix effects (e.g., excipients in formulations), necessitating forced degradation studies with controlled nitrite levels.
Q. How can researchers optimize chromatographic separation for this compound and its degradation products?
- Methodological Answer : Response Surface Methodology (RSM) is effective for optimizing HPLC parameters. For example, a central composite design can evaluate factors like mobile phase pH (5.5–7.5), acetonitrile concentration (10–20%), and column temperature (25–40°C). In a ranitidine study, transforming the response variable (e.g., natural log of chromatographic efficiency) improved model fit, and excluding outlier runs (e.g., due to column blockage) enhanced accuracy . Advanced statistical tools (e.g., ANOVA for quadratic models) validate interactions between variables, ensuring robustness (e.g., resolution ≥ 2.0 between critical pairs).
Q. What mechanistic insights explain the stability differences between this compound and its parent compound under thermal stress?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that N,S-dioxide derivatives exhibit lower thermal stability due to weakened N–O and S–O bonds. For example, this compound shows a decomposition onset at ~150°C, compared to ~180°C for ranitidine hydrochloride. Computational studies (e.g., density functional theory) can quantify bond dissociation energies, identifying vulnerable sites for oxidative degradation. Contradictions in stability data may arise from polymorphic forms or residual solvents (e.g., DMF), requiring X-ray diffraction (XRD) and headspace GC-MS for clarification .
Q. Methodological Notes
- Data Contradiction Analysis : Discrepancies in impurity profiles or degradation rates should be cross-validated using orthogonal techniques (e.g., LC-MS vs. NMR) and controlled replication studies.
- Experimental Design : Follow ICH Q1A guidelines for stability testing and document raw data (e.g., chromatograms, spectral peaks) in appendices for reproducibility .
- Ethical Compliance : Adhere to safety protocols for handling nitrosamines (e.g., NDMA), including fume hood use and waste neutralization .
特性
IUPAC Name |
N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDYETSZJZHPPA-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670101 | |
Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185237-42-6 | |
Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。